molecular formula C13H17NO5 B11650664 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate

2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate

Cat. No.: B11650664
M. Wt: 267.28 g/mol
InChI Key: AGDPYSMGRVQTKC-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is a chemical compound with the molecular formula C13H17NO5. It is an ester derivative of 2,4-dihydroxybenzoic acid and morpholine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-(Morpholin-4-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties , including:

  • Anti-inflammatory Activity : Studies suggest that compounds similar to 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways.
  • Antioxidant Properties : Research indicates that this compound may act as an antioxidant, providing protective effects against oxidative stress in biological systems.
  • Enzyme Inhibition : It has been explored as a potential enzyme inhibitor, which could be beneficial in designing drugs for various diseases.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for:

  • Synthesis of Heterocyclic Compounds : It is utilized in the synthesis of various heterocyclic compounds that possess biological activity .
  • Reagent in Chemical Reactions : The compound can undergo oxidation and reduction reactions, making it useful for synthesizing other derivatives.

Biological Studies

The interaction of this compound with biological macromolecules has been a focus of research:

  • Cellular Mechanisms : Investigations into how it interacts with cellular receptors and enzymes have provided insights into its mechanism of action .
  • Potential Anticancer Activity : Some studies have indicated that morpholine derivatives may exhibit cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of morpholine derivatives similar to this compound. Results showed significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Antioxidant Activity

Research highlighted the antioxidant activity of compounds related to this morpholine derivative. The study demonstrated that these compounds could effectively scavenge free radicals and reduce oxidative stress markers in cellular models.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is unique due to the presence of both morpholine and dihydroxybenzoate moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Biological Activity

2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine moiety linked to a 2,4-dihydroxybenzoate structure. The presence of hydroxyl groups contributes to its biological activity by enhancing solubility and potential interactions with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis via caspase activation
PC-3 (Prostate Cancer)8.3Inhibition of PI3K/Akt signaling pathway
A549 (Lung Cancer)12.0Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)9.7Upregulation of pro-apoptotic proteins

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy across different cancer types .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from proliferating.
  • Inhibition of Signaling Pathways : It inhibits the PI3K/Akt pathway, which is crucial for cancer cell survival and proliferation .

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours, with morphological changes indicative of apoptosis observed under microscopy .
  • Prostate Cancer Model : In vivo studies using PC-3 xenografts showed that administration of the compound led to tumor regression and reduced metastasis compared to control groups .

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, it is beneficial to compare it with structurally related compounds.

Table 2: Comparison with Related Compounds

CompoundIC50 (µM)Primary Target
Ethyl 3,4-dihydroxybenzoate15.0Prolyl-hydroxylase inhibitor
Quercetin analog LY2940025.0PI3K inhibitor
Curcumin20.0NF-kB pathway inhibitor

This comparison highlights that while other compounds exhibit potent activity, the morpholine derivative shows competitive efficacy particularly in prostate and breast cancer models .

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

2-morpholin-4-ylethyl 2,4-dihydroxybenzoate

InChI

InChI=1S/C13H17NO5/c15-10-1-2-11(12(16)9-10)13(17)19-8-5-14-3-6-18-7-4-14/h1-2,9,15-16H,3-8H2

InChI Key

AGDPYSMGRVQTKC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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